Nipecotic acid - 60252-41-7

Nipecotic acid

Catalog Number: EVT-254416
CAS Number: 60252-41-7
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GABA reuptake inhibitorAlso available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration.
Nipecotic acid is a piperidinemonocarboxylic acid that is piperidine in which one of the hydrogens at position 3 is substituted by a carboxylic acid group. It is a piperidinemonocarboxylic acid and a beta-amino acid.

(E)-2-ene Valproic Acid ((E)-2-ene VPA)

Compound Description: (E)-2-ene VPA is the major active metabolite of the antiepileptic drug valproic acid (VPA). It exhibits anticonvulsant activity. []

Relevance: (E)-2-ene VPA was used to synthesize (E)-2-ene valproyl glycinamide, a compound with a good anticonvulsant profile, in conjunction with Nipecotic acid analog, glycinamide. The study aimed to explore the potential of valproyl derivatives of glycine and nipecotic acid as new antiepileptics. []

(E)-2-ene Valproyl Glycinamide

Compound Description: (E)-2-ene valproyl glycinamide is a conjugation product of (E)-2-ene VPA and glycinamide. It exhibits a good anticonvulsant profile in both mice and rats due to its favorable pharmacokinetic and pharmacodynamic properties. []

Relevance: This compound is structurally related to Nipecotic acid through the incorporation of glycinamide, a compound structurally analogous to Nipecotic acid. The study highlights the potential of conjugating molecules with structural similarities to Nipecotic acid for developing new antiepileptic agents. []

Valproic Acid (VPA)

Compound Description: VPA is an established antiepileptic drug. It is metabolized to (E)-2-ene VPA, its major active metabolite. []

Relevance: VPA was used to synthesize valproyl nipecotic acid and valproyl nipecotamide, conjugates with Nipecotic acid and nipecotamide, respectively. The study aimed to investigate the potential of these VPA conjugates as new antiepileptics. []

Valproyl Nipecotic Acid

Compound Description: This compound is a conjugation product of VPA and Nipecotic acid. It did not demonstrate significant anticonvulsant activity. []

Relevance: This compound is a direct conjugate of Nipecotic acid and VPA. The lack of activity of this conjugate, unlike (E)-2-ene valproyl glycinamide, emphasizes the importance of specific structural features for achieving desired pharmacological effects. []

Valproyl Nipecotamide

Compound Description: Valproyl nipecotamide is a conjugation product of VPA and nipecotamide. Similar to valproyl nipecotic acid, this conjugate did not demonstrate significant anticonvulsant activity. []

Relevance: This compound is closely related to Nipecotic acid as it is a conjugate of VPA and nipecotamide, an amide derivative of Nipecotic acid. The inactivity of this compound underscores the critical role of the carboxylic acid moiety in Nipecotic acid for its biological activity. []

GABA (γ-Aminobutyric Acid)

Compound Description: GABA is the major inhibitory neurotransmitter in the mammalian central nervous system. [, , , ] It plays a crucial role in regulating neuronal excitability and is involved in various physiological processes, including sleep, anxiety, and seizure activity. []

Relevance: Nipecotic acid is a potent inhibitor of GABA uptake, a process essential for terminating GABAergic neurotransmission. [, , , , , , , , , , , , , , ] Nipecotic acid exerts its effects by interfering with the transport of GABA across neuronal and glial membranes, thereby increasing extracellular GABA concentrations and enhancing GABAergic signaling. [, , , , , , , , , , ]

N-Methylnipecotic Acid

Compound Description: N-Methylnipecotic acid is an N-methyl derivative of Nipecotic acid. It acts as an inhibitor of GABA uptake, albeit with lower potency compared to Nipecotic acid. []

Relevance: The methylation of the nitrogen atom in Nipecotic acid reduces its potency as a GABA uptake inhibitor, suggesting that a free nitrogen is crucial for optimal interaction with the GABA transporter. []

N,N-Dimethylnipecotic Acid

Compound Description: N,N-Dimethylnipecotic acid is a derivative of Nipecotic acid with both nitrogen atoms methylated. It displays inhibitory activity towards GABA uptake, but its potency is less pronounced compared to Nipecotic acid. []

Relevance: Similar to N-Methylnipecotic acid, the presence of two methyl groups on the nitrogen atom in N,N-Dimethylnipecotic acid results in diminished inhibitory potency on GABA uptake, reinforcing the importance of an unsubstituted nitrogen for high-affinity binding to the GABA transporter. []

Guvacine

Compound Description: Guvacine is a naturally occurring compound structurally related to Nipecotic acid. It acts as a GABA uptake inhibitor, but its potency is generally lower than that of Nipecotic acid. [, ]

Relevance: Guvacine shares a similar structure with Nipecotic acid, possessing a piperidine ring and a carboxylic acid substituent. This structural similarity contributes to its ability to bind to and inhibit the GABA transporter, although with reduced affinity compared to Nipecotic acid. [, ]

N-Methylguvacine

Compound Description: N-Methylguvacine is an N-methyl derivative of Guvacine. It exhibits inhibitory activity against GABA uptake, but its potency is lower compared to Guvacine. []

Relevance: The methylation of the nitrogen atom in Guvacine, resulting in N-Methylguvacine, leads to a reduction in its potency as a GABA uptake inhibitor, similar to the observations with N-Methylnipecotic acid. This further suggests that a free nitrogen atom in the piperidine ring is essential for strong binding and inhibition of the GABA transporter. []

Nicotinic Acid

Compound Description: Nicotinic acid, also known as niacin, is a vitamin B3 precursor. []

Relevance: While not directly involved in GABAergic neurotransmission, N-methylnicotinic acid, an N-methyl derivative of nicotinic acid, was found to inhibit GABA uptake, though it was less potent than Nipecotic acid. [] This suggests that the piperidine ring structure might not be the only structural motif capable of interacting with the GABA transporter.

N-Methylnicotinic Acid

Compound Description: N-Methylnicotinic acid is an N-methyl derivative of nicotinic acid. It shows inhibitory activity against GABA uptake, albeit less potent than Nipecotic acid. []

(R)-Nipecotic Acid

Compound Description: (R)-Nipecotic acid is the R-enantiomer of Nipecotic acid. It displays more potent inhibition of GABA, (+)-nipecotic acid, and β-alanine uptake than its S-enantiomer. []

Relevance: The higher potency of (R)-Nipecotic acid compared to its (S)-enantiomer in inhibiting GABA uptake suggests that the GABA transporter exhibits stereoselectivity, preferentially binding to and being inhibited by the (R)-enantiomer. []

(S)-Nipecotic Acid ((+)-Nipecotic Acid)

Compound Description: (S)-Nipecotic acid, also known as (+)-nipecotic acid, is the S-enantiomer of Nipecotic acid. It demonstrates weaker inhibition of GABA uptake compared to its R-enantiomer. []

Relevance: The difference in potency between the (R)- and (S)-enantiomers of Nipecotic acid in inhibiting GABA uptake underscores the importance of stereochemistry in the interaction of these compounds with the GABA transporter. []

β-Alanine

Compound Description: β-Alanine is a naturally occurring β-amino acid. It is a substrate for the GABA transporter, although with lower affinity compared to GABA. [, , , , , ]

Relevance: β-Alanine competes with GABA and Nipecotic acid for binding to the GABA transporter, albeit with lower affinity. It is often used as a tool to study the specificity of GABA uptake inhibitors. [, , , , , ]

(3RS,4SR)-4-Hydroxynipecotic Acid

Compound Description: (3RS,4SR)-4-Hydroxynipecotic acid is a derivative of Nipecotic acid with a hydroxyl group at the 4-position. It is a potent and selective inhibitor of GABA uptake. [, , , ]

Relevance: The introduction of a hydroxyl group at the 4-position of Nipecotic acid enhances its potency as a GABA uptake inhibitor, indicating that this structural modification favors interaction with the GABA transporter. [, , , ]

cis-4-OH-Nipecotic Acid

Compound Description: cis-4-OH-Nipecotic acid, the cis isomer of 4-hydroxynipecotic acid, is a potent GABA uptake inhibitor that prolongs GABA-mediated inhibitory postsynaptic potentials (IPSPs). []

Relevance: Similar to (3RS,4SR)-4-Hydroxynipecotic acid, cis-4-OH-Nipecotic acid highlights the influence of specific stereoisomers and substitutions on the piperidine ring of Nipecotic acid in enhancing its interaction with GABA transporters and modulating GABAergic transmission. []

4-OH-Isonipecotic Acid

Compound Description: 4-OH-Isonipecotic acid is an analog of Nipecotic acid that does not inhibit GABA uptake. []

Relevance: Despite its structural similarity to Nipecotic acid, 4-OH-Isonipecotic acid's inability to affect GABA uptake suggests that even minor structural modifications can significantly alter a compound's pharmacological activity. This finding highlights the specificity of the GABA transporter for certain structural features. []

L-2,4-Diaminobutyric Acid (DABA)

Compound Description: DABA is a GABA analog that inhibits GABA uptake and induces depolarization, potentially through GABA release. [, ]

Relevance: DABA's similar effects to Nipecotic acid, particularly its influence on GABA uptake and depolarization, suggest that it may share a similar mechanism of action, potentially involving interaction with the GABA transporter. [, ]

(±)cis-3-Aminocyclohexane Carboxylic Acid (ACHC)

Compound Description: (±)cis-3-Aminocyclohexane carboxylic acid (ACHC) is a cyclic amino acid that inhibits GABA uptake and might induce GABA release. [, ]

Relevance: ACHC's ability to inhibit GABA uptake and its potential to induce GABA release, similar to Nipecotic acid, suggest that it may also target the GABA transporter and modulate GABAergic signaling. [, ]

3-Aminopropanesulphonic Acid (3-APS)

Compound Description: 3-APS is a GABA analog that does not interact as effectively with GABA transport systems compared to Nipecotic acid. []

Relevance: The weak interaction of 3-APS with GABA transport systems, unlike Nipecotic acid, highlights the structural specificity of the GABA transporter. []

Source and Classification

Nipecotic acid is classified as a piperidine derivative and is structurally related to the amino acid proline. It is synthesized from nicotinic acid through hydrogenation processes. The compound is primarily derived from natural sources such as plants but is predominantly produced synthetically for research and pharmaceutical purposes. It falls under the category of psychoactive substances due to its interaction with GABA transporters in the brain.

Synthesis Analysis

The synthesis of nipecotic acid can be achieved through several methods:

  1. Hydrogenation of Nicotinic Acid: This is the most common method where nicotinic acid is hydrogenated in the presence of catalysts such as rhodium or platinum. For instance:
    • Rhodium on alumina can yield nipecotic acid with an efficiency of approximately 88.57% under controlled conditions.
    • Platinum oxide has been used to achieve near 100% yield when reacting nicotinic acid hydrochloride in water .
  2. Chiral Resolution: Another method involves the use of 3-piperidine formamides in concentrated hydrochloric acid, which allows for the hydrolysis and chiral resolution of the compound at controlled temperatures to avoid racemization .
  3. Reductive Amination: This method has been explored for synthesizing derivatives of nipecotic acid, utilizing various aldehydes and ketones .

These methods highlight the versatility in synthesizing nipecotic acid, catering to different research needs and desired purity levels.

Molecular Structure Analysis

Nipecotic acid's molecular formula is C6H11NO2C_6H_{11}NO_2, and it features a piperidine ring with a carboxylic acid functional group. The structural characteristics include:

  • Piperidine Ring: A six-membered ring containing five carbon atoms and one nitrogen atom.
  • Carboxylic Acid Group: The presence of a carboxyl group (-COOH) contributes to its acidic properties.

The compound exhibits chirality due to the presence of the piperidine ring, allowing for different stereoisomers that may have varied biological activities.

Chemical Reactions Analysis

Nipecotic acid participates in several chemical reactions:

  1. Esterification: Nipecotic acid can form esters with alcohols, which may enhance its bioavailability and therapeutic efficacy.
  2. Acylation Reactions: The carboxylic group can react with amines to form amides, potentially modifying its pharmacological properties.
  3. Hydrolysis: Nipecotic acid esters undergo hydrolysis to release the active form of the drug in biological systems .

These reactions are crucial for developing prodrugs that can improve therapeutic outcomes by enhancing solubility or permeability across biological membranes.

Mechanism of Action

Nipecotic acid acts primarily as a GABA reuptake inhibitor by binding to GABA transporters (GATs) in neuronal membranes. By inhibiting these transporters, nipecotic acid increases the concentration of GABA in synaptic clefts, thereby enhancing inhibitory neurotransmission. This mechanism underlies its potential therapeutic effects in conditions such as epilepsy and anxiety disorders .

Relevant Data

  • Nipecotic acid has shown significant selectivity for certain GABA transporter subtypes (mGAT1–mGAT4), indicating its potential for targeted therapies .
Physical and Chemical Properties Analysis

Nipecotic acid exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 115.16 g/mol.
  • Melting Point: The melting point ranges from 140°C to 145°C.
  • Solubility: It is soluble in water, alcohols, and other polar solvents due to its polar functional groups.
  • pKa Value: The pKa value indicates that it behaves as a weak acid.
Applications

Nipecotic acid has diverse applications in scientific research:

  1. Pharmacology: Utilized as a lead compound for developing GABA uptake inhibitors aimed at treating neurological disorders such as epilepsy and anxiety.
  2. Neuroscience Research: Employed in studies investigating GABAergic signaling pathways and their implications in various neurodegenerative diseases.
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex molecules with potential therapeutic effects .
Introduction to Nipecotic Acid in Neuropharmacological Research

Historical Development and Discovery as a GABAergic Agent

Nipecotic acid (piperidine-3-carboxylic acid) emerged in the 1970s as a pivotal compound in neuropharmacology following the seminal discovery by Krogsgaard-Larsen and Johnston that it potently inhibits neuronal and glial γ-aminobutyric acid (GABA) uptake in brain slices [1] [7]. As a heterocyclic GABA analogue, its structure features a carboxylic acid group positioned to mimic the zwitterionic nature of GABA, enabling competitive interactions with GABA transporters (GATs) [1] [6]. Early research demonstrated that minor structural alterations (e.g., ring size, substituent position) profoundly impacted activity, revealing the stringent substrate specificity of GAT systems [7]. Unlike GABA itself, nipecotic acid lacks affinity for GABA receptors, making it a pure transporter substrate and inhibitor [7]. This selectivity positioned it as a critical pharmacological tool for dissecting GABAergic neurotransmission. However, its high polarity (log P ≈ -1.2) and zwitterionic character at physiological pH severely limited blood-brain barrier (BBB) penetration, restricting direct therapeutic applications [1] [6]. This limitation catalyzed efforts to develop lipophilic derivatives with enhanced CNS bioavailability.

Table 1: Key Milestones in Nipecotic Acid Research

YearDiscoverySignificance
1975Identification as a potent in vitro GABA uptake inhibitorEstablished foundational role in GABA transporter pharmacology [1]
1980sSynthesis of bicyclic isoxazole bioisosteres (THPO, exo-THPO)Revealed structural determinants for glial vs. neuronal uptake selectivity [2]
1990sDevelopment of N-aralkylated derivatives (Tiagabine, SKF89976A)Validated nipecotic acid as a viable scaffold for CNS-active drugs [1]
2020sCryo-EM structures of GATs with nipecotic acid analoguesElucidated atomic-level binding mechanisms [3] [10]

Pharmacological Significance in GABA Transporter (GAT) Inhibition

Nipecotic acid inhibits GABA transport via competitive binding at the orthosteric substrate site (S1) of sodium- and chloride-dependent GABA transporters (SLC6 family). Its binding triggers conformational changes that stall the transporter in an inward-open state, preventing GABA reuptake [3] [10]. Structural analyses reveal that the protonated nitrogen of nipecotic acid forms a salt bridge with conserved residues (e.g., GAT1-Tyr60, GAT3-Asp395), while its carboxylate group coordinates Na⁺ ions in the S1 pocket [3] [10]. At higher concentrations (EC₅₀ ≈ 300 μM), nipecotic acid directly activates GABAA receptor ion channels, increasing chloride conductance by ~3 pA at -60 mV—a property not shared by all derivatives [4]. This dual activity complicates the interpretation of early functional studies but expands its pharmacological profile.

Comparative uptake inhibition studies demonstrate varying potencies across GAT subtypes:

  • GAT1: IC₅₀ = 12 μM [1]
  • GAT2/3: IC₅₀ = 25–50 μM [10]The moderate selectivity for GAT1 stems from steric constraints in the GAT2/3 binding pockets, which exhibit smaller volume and distinct residue composition (e.g., GAT3-Phe294 vs. GAT1-Tyr60) [10].

Table 2: Pharmacological Profile of Nipecotic Acid

MechanismExperimental EvidenceFunctional Outcome
Competitive GAT inhibitionDisplaces [³H]GABA uptake in cortical synaptosomes (Kᵢ = 15 μM) [1]Prolongs synaptic GABA availability
Direct GABAA receptor agonismActivates unitary Cl⁻ currents (3.0 ± 0.68 pA) in outside-out patches [4]Enhances inhibitory postsynaptic currents
Ion transport substrate[³H]Nipecotic acid accumulation in GAT-expressing cells [7]Intracellular accumulation limits extracellular efficacy

Comparative Analysis with Structural Analogs

Nipecotic acid’s scaffold enabled the development of clinically significant GAT inhibitors through strategic N-substitution with lipophilic groups. Three generations of derivatives exemplify this evolution:

  • First-Generation (SKF89976A, CI-966): Feature diaromatic butenyl chains (e.g., SKF89976A: 4,4-diphenylbut-3-en-1-yl). These compounds showed potent in vivo anticonvulsant effects but were discontinued due to adverse effects like sedation and gastrointestinal disturbances [1] [6]. SKF89976A inhibits GAT1 with IC₅₀ = 70 nM—a 170-fold increase over nipecotic acid—attributed to enhanced S1 pocket occupancy and auxiliary interactions with the extracellular vestibule (S2 site) [3] [5].

  • Tiagabine: The only FDA-approved nipecotic acid derivative (R-enantiomer with 1,1-bis(3-methyl-2-thienyl)but-1-en-4-yl substituent). It achieves nanomolar GAT1 inhibition (IC₅₀ = 67 nM) through optimal positioning of methyl-thiophene rings in the hydrophobic S1/S2 interface [1] [5] [6]. Molecular dynamics simulations confirm that tiagabine stabilizes GAT1 in an outward-open conformation, contrasting with nipecotic acid’s inward-open preference [5]. Tiagabine’s selectivity (>10,000-fold for GAT1 over GAT3) arises from steric exclusion by GAT3-Phe294, a residue replaced by Tyr60 in GAT1 [3] [10].

  • GAT3-Selective Derivatives (SNAP-5114): Incorporates a diphenylbutyl moiety without nipecotic acid’s carboxylic acid. It inhibits GAT3 (IC₅₀ = 0.45 μM) via noncompetitive binding in the inward-open state, exploiting GAT3’s larger S1 pocket volume (∼25% larger than GAT1) [10].

Properties

CAS Number

60252-41-7

Product Name

Nipecotic acid

IUPAC Name

piperidine-3-carboxylic acid

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9)

InChI Key

XJLSEXAGTJCILF-UHFFFAOYSA-N

SMILES

C1CC(CNC1)C(=O)O

Solubility

0.4 [ug/mL]

Synonyms

(RS)-nipecotic acid
3-piperidinecarboxylic acid
nipecotic acid
nipecotic acid hydride
nipecotic acid hydrochloride
nipecotic acid, (+-)-isomer
nipecotic acid, (R)-isomer
nipecotic acid, (S)-isome

Canonical SMILES

C1CC(CNC1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.